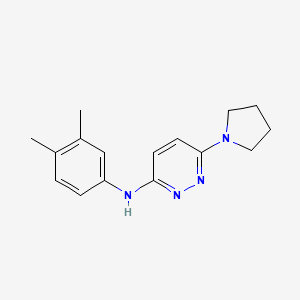![molecular formula C16H20N4O2 B5490173 3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5490173.png)
3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as DMAPT, and it has been studied for its potential therapeutic applications in various diseases.
科学的研究の応用
DMAPT has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, DMAPT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation and autoimmune disorders have also been studied, and DMAPT has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
作用機序
The mechanism of action of DMAPT involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. DMAPT inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB.
Biochemical and Physiological Effects
DMAPT has been shown to have various biochemical and physiological effects. In cancer research, DMAPT has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells. Inflammation and autoimmune disorders have also been studied, and DMAPT has been shown to reduce inflammation, inhibit the production of pro-inflammatory cytokines, and modulate the immune response.
実験室実験の利点と制限
The advantages of using DMAPT in lab experiments include its ability to inhibit the NF-κB signaling pathway, its potential therapeutic applications in various diseases, and its availability in high purity. However, there are also limitations to using DMAPT in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are many future directions for the study of DMAPT. In cancer research, DMAPT could be further studied for its potential as a chemotherapeutic agent and its ability to overcome drug resistance. In inflammation and autoimmune disorders, DMAPT could be further studied for its potential as an anti-inflammatory agent and its ability to modulate the immune response. Additionally, the development of more efficient synthesis methods and the optimization of DMAPT's pharmacokinetic properties could improve its potential as a therapeutic agent.
Conclusion
In conclusion, DMAPT is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in various diseases. The synthesis method of DMAPT involves the condensation of 4-dimethylaminopyridine (DMAP) and 3-acetylaminobenzoyl chloride in the presence of triethylamine. DMAPT inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα. DMAPT has various biochemical and physiological effects, including its ability to induce apoptosis, inhibit angiogenesis, and reduce inflammation. While there are limitations to using DMAPT in lab experiments, there are many future directions for its study, including its potential as a chemotherapeutic agent and its ability to modulate the immune response.
合成法
The synthesis method of DMAPT involves the condensation of 4-dimethylaminopyridine (DMAP) and 3-acetylaminobenzoyl chloride in the presence of triethylamine. The resulting compound is then reacted with 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde to obtain DMAPT. This method has been optimized to produce DMAPT in high yields and purity.
特性
IUPAC Name |
3-acetamido-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11-14(9-17-20(11)4)10-19(3)16(22)13-6-5-7-15(8-13)18-12(2)21/h5-9H,10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCRRBYNFJIFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C2=CC(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)sulfonyl]-2-thiophenecarboxylate](/img/structure/B5490094.png)
![2-[2-(2-ethoxy-1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5490098.png)
![methyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5490101.png)
![2-methyl-N-[3-(4-methylphenyl)propyl]propanamide](/img/structure/B5490102.png)
![8-methyl-3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5490106.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5490130.png)
![2-[(3-methoxy-1-piperidinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine](/img/structure/B5490134.png)
![2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5490139.png)

![1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5490153.png)
![2-bromo-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol ethanedioate (salt)](/img/structure/B5490156.png)
![5-isopropyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5490162.png)
![methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5490169.png)